molecular formula C11H12ClNO4 B4892064 N-[(4-chlorophenoxy)acetyl]alanine

N-[(4-chlorophenoxy)acetyl]alanine

Cat. No.: B4892064
M. Wt: 257.67 g/mol
InChI Key: ZESKQMQDEUTJJN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenoxy)acetyl]alanine is a synthetic alanine derivative featuring a 4-chlorophenoxyacetyl group attached to the amino moiety of alanine. For example, ethyl 2-(4-chlorophenoxy)acetate—a key precursor for related compounds—is synthesized via nucleophilic substitution between 4-chlorophenol and ethyl chloroacetate, catalyzed by KI under reflux . Subsequent hydrazide formation (e.g., 2-(4-chlorophenoxy)acetohydrazide, 83% yield) and cyclization reactions (e.g., triazole derivatives) highlight the reactivity of the 4-chlorophenoxyacetyl backbone .

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKQMQDEUTJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylalanine Derivatives

  • 4-Fluoro-phenylalanine (C₉H₁₀FNO₂): Features a fluorine atom at the para position of the phenyl ring. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making it a preferred substituent in drug design .
  • 4-Chloro-N-allylaniline (C₉H₁₀ClN): Contains a chlorine atom and an allyl group.

Acetylated Amino Acid Analogs

  • N-[(3-Thienyl)acetyl]alanine iso-butyl ester (C₁₂H₁₇NO₃S): Replaces the 4-chlorophenoxy group with a thiophene ring.
  • 4-Acetyl-L-phenylalanine (C₁₁H₁₃NO₃): Substitutes the chlorophenoxy group with an acetylated phenyl ring. The acetyl group enhances lipophilicity, improving membrane permeability in drug delivery systems .

Triazole and Hydrazide Derivatives

  • 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Shares the 4-chlorophenoxy motif but incorporates a triazole-thiol group. The triazole ring enhances hydrogen-bonding capacity, critical for crystal packing stability, as evidenced by crystallographic data showing N–H⋯O and C–H⋯π interactions .
  • 2-(4-Chlorophenoxy)acetohydrazide (C₈H₈ClN₂O₂): A direct precursor with a hydrazide functional group. Hydrazides are versatile intermediates for synthesizing heterocycles but are less stable than acetylated alanine derivatives due to hydrolytic susceptibility .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis (90°C, 15 minutes) of triazole derivatives achieves higher yields (e.g., 95%) compared to conventional methods (70%, 6 hours) due to rapid and uniform heating .
  • Structural Stability: Crystallographic analysis of N-(2-(4-chlorophenoxy)acetamido) derivatives reveals intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, which enhance thermal stability and crystallinity .

Q & A

Q. What are the established synthetic routes for N-[(4-chlorophenoxy)acetyl]alanine, and what key reaction parameters influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Activation of the 4-chlorophenoxyacetic acid moiety using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
  • Step 2 : Amide bond formation with alanine, requiring precise pH control (6.5–7.5) to avoid racemization.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Key parameters include temperature (maintained at 0–4°C during coupling), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acid:alanine). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the acetamide linkage and absence of racemization (e.g., δ 4.2–4.5 ppm for α-proton of alanine).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement, particularly to resolve torsional angles of the chlorophenoxy group and validate hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁ClNO₄). Discrepancies in fragmentation patterns may indicate impurities requiring re-purification .

Q. How does the chlorophenoxy group influence the compound’s biochemical interactions?

The 4-chlorophenoxy moiety enhances lipophilicity (logP ~2.1), facilitating membrane permeability in cellular assays. It also acts as a steric/electronic modulator in enzyme binding pockets, as shown in competitive inhibition studies with serine proteases (e.g., trypsin-like enzymes). Researchers should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies often arise from disordered chlorophenoxy groups or solvent occupancy. Strategies include:

  • Multi-temperature data collection (100–300 K) to reduce thermal motion artifacts.
  • TWINLAW analysis (SHELXL) to detect twinning in crystals, followed by HKLF5 refinement for overlapping lattices .
  • Validation tools : CheckCIF/PLATON to flag geometric outliers (e.g., bond angles >5σ from ideality). Cross-validate with DFT-optimized molecular models .

Q. What experimental designs are recommended for studying enzymatic hydrolysis of the acetamide bond?

  • Kinetic assays : Use fluorogenic substrates (e.g., coupled with 4-nitroaniline release) under varying pH (5.0–9.0) and temperature (25–37°C).
  • Competitive inhibition : Co-incubate with known protease inhibitors (e.g., PMSF for serine proteases) to confirm mechanism.
  • LC-MS monitoring : Track hydrolysis products in real-time, with deuterated solvents (D₂O) to distinguish hydrolysis from non-enzymatic degradation .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., diacetylation) by controlling residence time (<20 min) and mixing efficiency.
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progression.
  • Taguchi orthogonal arrays : Design experiments to test variables (temperature, catalyst loading, solvent) and identify robust conditions (e.g., 85% yield at 95% purity) .

Q. What strategies address low aqueous solubility in pharmacological studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without altering bioactivity.
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the alanine carboxyl, which hydrolyze in vivo.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, validated by dynamic light scattering (DLS) .

Q. How should structural assignments be validated when NMR and mass spectrometry data conflict?

  • 2D NMR : HSQC/HMBC correlations to confirm connectivity (e.g., acetamide carbonyl to alanine NH).
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals.
  • Theoretical calculations : Compare experimental IR/Raman spectra with DFT (B3LYP/6-31G*) simulations for vibrational mode matching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chlorophenoxy)acetyl]alanine
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N-[(4-chlorophenoxy)acetyl]alanine

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